Ethyl3-(1H-indol-2-yl)acrylate
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Overview
Description
Ethyl 3-(1H-indol-2-yl)acrylate is a chemical compound that belongs to the class of indole derivatives Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(1H-indol-2-yl)acrylate typically involves the reaction of indole derivatives with acrylate esters. One common method is the Knoevenagel condensation, where indole-3-carboxaldehyde reacts with ethyl cyanoacetate in the presence of a base such as piperidine. The reaction proceeds through the formation of an intermediate adduct, followed by dehydration to yield the desired product .
Industrial Production Methods
Industrial production of Ethyl 3-(1H-indol-2-yl)acrylate may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1H-indol-2-yl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-2-carboxylic acids.
Reduction: Reduction reactions can convert the acrylate group to an ethyl group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include substituted indole derivatives, which can have enhanced biological activities or different chemical properties.
Scientific Research Applications
Ethyl 3-(1H-indol-2-yl)acrylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Ethyl 3-(1H-indol-2-yl)acrylate involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Ethyl 3-(1H-indol-2-yl)acrylate can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer effects.
Indole-3-butyric acid: Another plant hormone used to promote root growth.
The uniqueness of Ethyl 3-(1H-indol-2-yl)acrylate lies in its specific structure, which allows for unique interactions with biological targets and its potential for diverse chemical modifications .
Properties
Molecular Formula |
C13H13NO2 |
---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
ethyl (E)-3-(1H-indol-2-yl)prop-2-enoate |
InChI |
InChI=1S/C13H13NO2/c1-2-16-13(15)8-7-11-9-10-5-3-4-6-12(10)14-11/h3-9,14H,2H2,1H3/b8-7+ |
InChI Key |
UBMDSLUQOQPNTR-BQYQJAHWSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC2=CC=CC=C2N1 |
Canonical SMILES |
CCOC(=O)C=CC1=CC2=CC=CC=C2N1 |
Origin of Product |
United States |
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